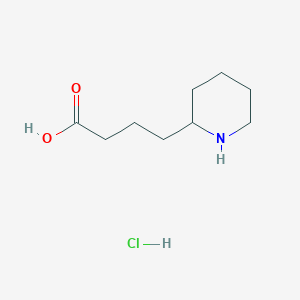

4-(Piperidin-2-yl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Piperidin-2-yl)butanoic acid hydrochloride is a chemical compound that is structurally related to piperidine and butanoic acid. It is a derivative of piperidine with a carboxylic acid functional group at the 4-position and a butyl side chain. The hydrochloride denotes the presence of an additional hydrochloric acid molecule, forming a salt with the piperidine base.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and chiral catalysts to achieve the desired stereochemistry. For example, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, which could be related to the synthesis of 4-(Piperidin-2-yl)butanoic acid hydrochloride . Additionally, asymmetric syntheses of piperidine derivatives starting from amino acid precursors have been described, which may be relevant to the synthesis of the compound . These methods involve multiple steps, including alkylation, hydroboration, oxidation, and reductive amination, to construct the piperidine ring and introduce the necessary functional groups.

Molecular Structure Analysis

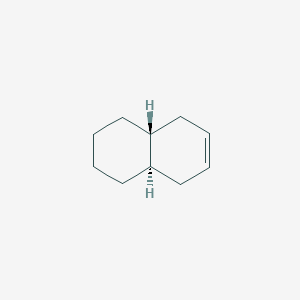

The molecular structure of related piperidine compounds has been characterized using techniques such as single crystal X-ray diffraction and computational methods . For instance, 4-piperidinecarboxylic acid hydrochloride has been analyzed, revealing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . This information is crucial for understanding the three-dimensional arrangement of atoms in 4-(Piperidin-2-yl)butanoic acid hydrochloride and how this might influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization reactions to form more complex structures. For example, Prins and carbonyl ene cyclizations have been used to synthesize trisubstituted piperidines . These reactions involve the formation of new carbon-carbon bonds and can be influenced by factors such as temperature and the presence of catalytic species. Such reactions could potentially be applied to modify the structure of 4-(Piperidin-2-yl)butanoic acid hydrochloride or to synthesize related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For example, the presence of a carboxylic acid group can lead to the formation of hydrogen bonds, as seen in the crystal structure of 4-piperidinecarboxylic acid hydrochloride, where the chloride anion forms hydrogen bonds with the carboxyl group . These interactions can affect properties such as solubility, melting point, and boiling point. Additionally, the piperidine ring's conformation can influence the compound's reactivity and its interactions with biological targets.

Applications De Recherche Scientifique

Crystallography and Molecular Structure

4-Piperidinecarboxylic acid hydrochloride has been extensively studied for its crystal and molecular structure, demonstrating its significance in understanding molecular conformations and interactions. The compound's crystal structure has been characterized by single-crystal X-ray diffraction, showcasing its orthorhombic space group and the piperidine ring adopting a chair conformation with the carboxyl group in the equatorial position. This detailed understanding of the compound's structure and bonding interactions, including hydrogen bonding and electrostatic interactions, provides crucial insights for its applications in various fields of research (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Modification

The compound is used as a starting material or intermediate in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of complex molecules like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its versatility in chemical synthesis processes. The ability to manipulate and transform this compound into other valuable chemical entities underlines its importance in synthetic chemistry and pharmaceutical development (Zheng Rui, 2010).

Antibacterial and Antimicrobial Applications

Compounds derived from 4-(Piperidin-2-yl)butanoic acid hydrochloride have been studied for their antibacterial and antimicrobial properties. For example, microwave-assisted synthesis techniques have been utilized to create piperidine-containing pyrimidine imines and thiazolidinones, which have then been evaluated for their antibacterial activities. Such research underlines the compound's potential in the development of new antimicrobial agents and contributes to the fight against bacterial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Cytotoxicity and Enzyme Inhibition

Derivatives of 4-(Piperidin-2-yl)butanoic acid hydrochloride have been synthesized and tested for their cytotoxicity and enzyme inhibitory activities. This highlights the compound's relevance in medical and pharmacological research, particularly in the exploration of new therapeutic agents with potential applications in cancer treatment and other diseases (Unluer et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-piperidin-2-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEDJYFOMIEMLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497266 |

Source

|

| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-yl)butanoic acid hydrochloride | |

CAS RN |

63987-69-9 |

Source

|

| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)